
(1-Methyl-2-oxoindolin-7-yl)boronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(1-Methyl-2-oxoindolin-7-yl)boronic acid pinacol ester” is a chemical compound with the CAS Number: 2304634-90-8 . It has a molecular weight of 273.14 and its IUPAC name is 1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-ol . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C15H20BNO3 . The InChI code for this compound is 1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-8-6-7-10-9-12(18)17(5)13(10)11/h6-9,18H,1-5H3 .Chemical Reactions Analysis
Boronic esters like this compound are often used in Suzuki–Miyaura coupling reactions , which are widely-applied transition metal catalysed carbon–carbon bond forming reactions . These reactions involve the transmetalation of formally nucleophilic organic groups from boron to palladium .Physical And Chemical Properties Analysis
This compound has a molecular weight of 273.14 and appears as a white to yellow solid . It is typically stored at temperatures between 2-8°C .科学研究应用
MPI-PIN has been found to be a useful tool for performing a variety of reactions, including Suzuki-Miyaura couplings, Heck couplings, and Stille couplings. In addition, MPI-PIN has been found to be a useful reagent for the synthesis of a variety of compounds, such as pyridines and pyrimidines. Furthermore, MPI-PIN has been found to be a useful reagent for the synthesis of a variety of heterocycles.
作用机制
The mechanism of action of MPI-PIN is not yet fully understood. However, it is believed that the pinacol boronic ester component of MPI-PIN acts as a boronate ester, which can react with a variety of compounds to form boronate complexes. It is believed that these boronate complexes are then able to react with a variety of other compounds to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPI-PIN have not yet been extensively studied. However, it is believed that MPI-PIN may have a variety of effects on the body, including the inhibition of certain enzymes and the modulation of certain cellular processes. Furthermore, it has been suggested that MPI-PIN may have potential applications in the treatment of certain diseases, such as cancer.
实验室实验的优点和局限性
The advantages of using MPI-PIN for laboratory experiments include its relatively low cost and its ability to react with a variety of compounds. Furthermore, MPI-PIN is relatively easy to synthesize and purify, and can be used to perform a variety of reactions. However, there are some limitations to using MPI-PIN, including its potential toxicity and the possibility of side reactions.
未来方向
Given the potential applications of MPI-PIN, there are a variety of potential future directions for its use. These include the development of more efficient synthesis methods, the exploration of its potential biochemical and physiological effects, and the development of new applications for its use in lab experiments. Furthermore, MPI-PIN could be used to develop new drugs and treatments for a variety of diseases, such as cancer. Additionally, further research could be conducted to explore the potential toxicity of MPI-PIN, as well as its potential side effects.
合成方法
The synthesis of MPI-PIN is relatively straightforward, and can be accomplished using a variety of methods. The most common method involves the reaction of (1-Methyl-2-oxoindolin-7-yl)boronic acid pinacol esterxoindoline with pinacol boronic ester in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is typically performed in a solvent such as dimethylformamide or dimethyl sulfoxide, and can be completed in a few hours. The product is then purified using a variety of methods, including column chromatography and recrystallization.
安全和危害
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
属性
IUPAC Name |
1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-8-6-7-10-9-12(18)17(5)13(10)11/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRAYGOKZUXQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

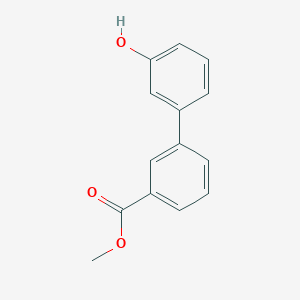


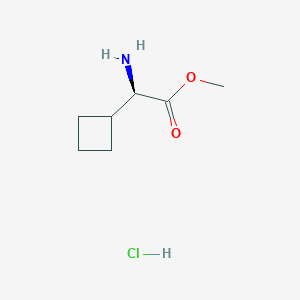
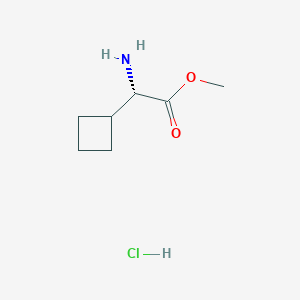

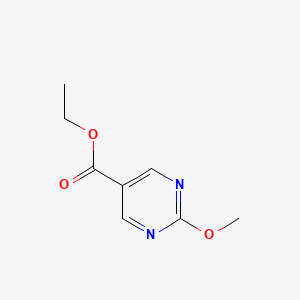
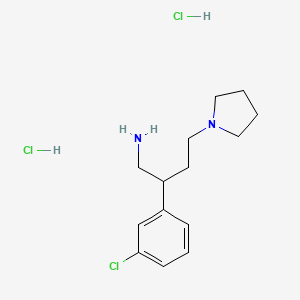
![(2S,3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride; 97%](/img/structure/B6337000.png)
![Benzyloxycalix[5]arene](/img/structure/B6337005.png)
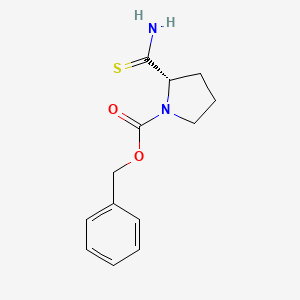
![9-(2-Carboxyphenyl)-2,7-dichloro-4,5-bis[(2-picolyl)(pyrazin-2-ylmethyl)aminomethyl]-6-hydoxy-3-xanthanone ZPP1](/img/structure/B6337018.png)
![5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B6337039.png)
![t-Butyl 5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B6337040.png)